Nickel(II) bromide

説明

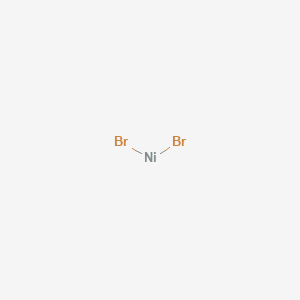

Nickel(II) bromide is an inorganic compound with the chemical formula NiBr₂. It exists in various hydrate forms, including anhydrous, dihydrate, trihydrate, and hexahydrate. The anhydrous form is a yellow-brown solid that dissolves in water to form blue-green hexahydrate. This compound is known for its Lewis acid character and is used in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Nickel(II) bromide can be synthesized by reacting nickel metal or nickel(II) oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form.

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of nickel with bromine gas. This method is efficient and yields high-purity this compound. The reaction is exothermic and requires careful control of temperature and pressure to prevent unwanted side reactions .

化学反応の分析

Hydration and Complex Formation

NiBr₂ exhibits strong hydration tendencies, forming hydrates such as NiBr₂·6H₂O. In aqueous solutions, it generates octahedral complexes with water ligands. X-ray diffraction studies reveal:

| Complex | Ni–Br Distance (Å) | Ni–OH₂ Distance (Å) | Observed in Solution Concentration (mol/dm³) |

|---|---|---|---|

| [NiBr(H₂O)₅]⁺ | 2.52–2.58 | 2.04–2.05 | 2.004–4.845 |

| [NiBr₂(H₂O)₄] | 2.52–2.58 | 2.04–2.05 | High Br⁻ concentration |

In concentrated solutions (>4 mol/dm³), the average number of Ni–Br contacts per Ni²⁺ ion increases from 0.18 to 0.68, indicating progressive bromide coordination .

Oxidative Addition in Catalysis

NiBr₂ serves as a precursor in catalytic cycles for cross-coupling reactions. Mechanistic studies highlight:

Key Pathways:

-

Aryl Bromide Activation : Ni⁰ undergoes oxidative addition with aryl bromides (Ar–Br) via an Sₙ2 mechanism, forming Niᴵᴵ(Ar)Br intermediates. DFT calculations show a low activation barrier (ΔG‡ = 9.3 kcal/mol) .

-

Alkyl Bromide Activation : NiᴵBr abstracts halides from alkyl bromides (R–Br), generating radicals (R·) that combine with Niᴵᴵ species .

Table 1: Comparative Reactivity of Ni Species

| Substrate | Ni Species | Reaction Rate (k, s⁻¹) | Dominant Pathway |

|---|---|---|---|

| PhBr | (phen)NiᴵBr | 1.2 × 10⁻³ | Oxidative Addition (Sₙ2) |

| R–Br (alkyl) | (phen)NiᴵAr | 4.8 × 10⁻⁴ | Halide Abstraction |

Primary alkyl bromides react slower than secondary/tertiary analogs due to steric effects .

Role in Cross-Coupling Reactions

NiBr₂-glyme complexes enhance catalytic activity in carbonylations and Suzuki–Miyaura couplings. Key findings include:

Suzuki–Miyaura Coupling:

-

Mechanism :

Table 2: Kinetic Parameters for Migratory Coupling

| Parameter | Value | Conditions |

|---|---|---|

| Rate Order (Ni) | First-order (low [Ni]) | 0.5–2 mol% catalyst |

| Rate Order (R–Br) | Zero-order | Saturation kinetics |

| Rate-Determining Step | Transmetalation | ΔG‡ = 22.8 kcal/mol |

Chain-walking mechanisms enable regioselective coupling at benzylic positions .

Redox Behavior and Radical Trapping

NiBr₂ participates in single-electron transfer (SET) processes:

-

Radical Generation : (phen)NiᴵBr reduces alkyl bromides to radicals (R·), which combine with Niᴵᴵ to form C–C bonds .

-

Comproportionation : Niᴵᴵᴵ(Ar)Br₂ reacts with NiᴵBr to yield Niᴵᴵ(Ar)Br and NiBr₂ .

Table 3: Redox Potentials in DMSO Solutions

| Equilibrium Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| [NiBr₃(DMSO)]⁻ + Br⁻ ⇌ [NiBr₄]²⁻ + DMSO | 43.7 ± 1 | 120 ± 5 |

| [NiBr₄]²⁻ + DMSO ⇌ [NiBr₃(DMSO)]⁻ + Br⁻ | -2.7 ± 1 | -15 ± 5 |

High temperatures destabilize [NiBr₄]²⁻, reversing the equilibrium .

Coordination with Lewis Bases

NiBr₂ forms adducts with ligands like dimethyl sulfoxide (DMSO) and glyme:

| Adduct | Geometry | Stability Constant (log K) |

|---|---|---|

| [NiBr₂(DMSO)₄] | Octahedral | 4.2 ± 0.1 |

| [NiBr₃(DMSO)]⁻ | Tetrahedral | 3.8 ± 0.1 |

| [NiBr₂(glyme)] | Square Planar | 5.1 ± 0.2 |

Glyme adducts exhibit higher catalytic activity in carbonylations than chloride analogs .

科学的研究の応用

Applications Overview

Catalysis

This compound is widely recognized for its catalytic properties in various chemical reactions. It enhances reaction rates and yields, particularly in organic synthesis. For instance, it plays a crucial role in cross-coupling reactions which are fundamental in creating complex organic molecules.

Case Study : Research has shown that NiBr can effectively catalyze the formation of C-C bonds in reactions involving aryl halides and organometallic reagents, demonstrating significant efficiency compared to other catalysts .

Electroplating

In the electroplating industry, this compound is utilized to deposit nickel coatings on substrates. This process improves the surface properties of metals by providing corrosion resistance and enhancing aesthetic qualities.

Data Table - Electroplating Process

| Parameter | Value |

|---|---|

| Current Density | 2-10 A/dm² |

| Bath Temperature | 50-60°C |

| pH Level | 4-6 |

Battery Technology

This compound is pivotal in the manufacturing of nickel-based batteries, such as nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. Its role contributes to high energy density and longevity of these batteries.

Research Insight : Studies indicate that incorporating NiBr into battery electrodes can significantly improve charge-discharge cycles and overall battery performance .

Material Science

In material science, this compound is employed in the synthesis of advanced materials including ceramics and composites. Its unique properties enhance mechanical strength and thermal stability.

Example Application : NiBr has been used in developing high-performance ceramic materials that exhibit improved thermal conductivity and mechanical properties suitable for aerospace applications.

Synthetic Chemistry

As a versatile reagent, this compound serves as an important intermediate in synthetic chemistry. It is used for synthesizing various nickel complexes which are crucial for further research and development.

Notable Reaction Pathways :

作用機序

Nickel(II) bromide exerts its effects primarily through its Lewis acid character. It can form adducts with various Lewis bases, facilitating a range of chemical reactions. The nickel ion in this compound adopts an octahedral molecular geometry, which allows it to interact with multiple ligands and participate in complex formation. These interactions are crucial for its catalytic activity in cross-coupling reactions and other chemical processes .

類似化合物との比較

Nickel(II) bromide can be compared with other nickel halides such as nickel(II) chloride, nickel(II) fluoride, and nickel(II) iodide. While all these compounds share similar chemical properties, this compound is unique in its specific reactivity and applications:

Nickel(II) chloride: More commonly used in electroplating and as a catalyst in organic synthesis.

Nickel(II) fluoride: Known for its high reactivity and use in fluorination reactions.

Nickel(II) iodide: Less commonly used but has applications in organic synthesis and as a precursor for other nickel compounds.

This compound stands out due to its specific Lewis acid character and its effectiveness as a catalyst in various chemical reactions.

生物活性

Nickel(II) bromide (NiBr) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of NiBr, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound exists as a hydrated salt, typically represented as NiBr·6HO. In solution, it can form various complexes depending on the solvent and concentration. For instance, studies have identified octahedral and tetrahedral nickel-bromide species in dimethyl sulfoxide (DMSO) solutions, which influence its reactivity and biological interactions .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of nickel(II) compounds, including NiBr. Research indicates that nickel complexes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of nickel(II) complexes against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The nickel complex showed superior activity compared to standard antibiotics like ampicillin and gentamicin. The results are summarized in Table 1.

| Bacterial Strain | Nickel Complex Activity | Gentamicin Activity | Ampicillin Activity |

|---|---|---|---|

| E. coli | High | Moderate | Low |

| Staphylococcus aureus | High | Low | Moderate |

| Klebsiella pneumoniae | Moderate | Moderate | Low |

The study concluded that the chelation ability of nickel enhances its antimicrobial efficacy, making it a promising candidate for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Various nickel complexes have shown cytotoxic effects against cancer cell lines, particularly hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Against HepG2 Cells

In a cytotoxicity assay, the IC values for different nickel complexes were determined, revealing that the nickel complex exhibited significant anticancer activity with an IC of 41.2 µM. This is compared to other metal complexes as follows:

| Compound | IC (µM) |

|---|---|

| Vinblastine | 4.58 |

| Ligand | 20.45 |

| Nickel(II) Complex | 41.2 |

| Mercury(II) Complex | 48.5 |

| Silver(I) Complex | 293.95 |

| Copper(II) Complex | 182.61 |

These findings suggest that nickel(II) complexes could be developed as potential chemotherapeutic agents due to their ability to induce cytotoxic effects in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical responses:

- DNA Interaction : Nickel ions can bind to DNA, potentially causing structural changes that inhibit replication.

- Enzyme Inhibition : Nickel may interfere with metalloproteins and enzymes critical for cellular metabolism.

- Reactive Oxygen Species (ROS) : Nickel compounds can generate ROS, leading to oxidative stress and apoptosis in cancer cells .

Safety and Toxicology

While nickel compounds exhibit promising biological activities, they also pose potential health risks. This compound has been classified as a substance that may cause respiratory issues upon inhalation and is suspected of causing genetic defects. Prolonged exposure can lead to organ damage, particularly affecting the respiratory system .

特性

IUPAC Name |

nickel(2+);dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLJNQFXJUCRNH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928693 | |

| Record name | Nickel(2+) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-88-9 | |

| Record name | Nickel bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel(2+) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of Nickel(II) Bromide?

A1: The molecular formula of anhydrous this compound is NiBr2, and its molecular weight is 218.49 g/mol [].

Q2: Are there different hydrated forms of this compound?

A2: Yes, this compound exists in various hydrated forms, including NiBr2·2H2O (MW 254.53), NiBr2·3H2O (MW 272.55), and NiBr2·6H2O (MW 326.61) [].

Q3: What is the typical color of this compound?

A3: The anhydrous form is golden yellow, while the hydrated form appears yellowish-green [].

Q4: What spectroscopic techniques are commonly used to characterize this compound complexes?

A4: Common techniques include: * NMR spectroscopy: Provides structural information and insight into complex isomers [, ].* UV/Vis Spectroscopy: Helps determine coordination geometry (e.g., tetrahedral or square planar) [, ].* IR Spectroscopy: Identifies functional groups and coordination modes within complexes [, , , ].* X-ray diffraction: Reveals crystal structures and coordination environments of this compound complexes [, , , , , , , , , ].

Q5: Is this compound soluble in water?

A5: Yes, this compound is soluble in water, alcohol, and ether [].

Q6: How does the presence of water affect the structure of this compound complexes in solution?

A6: Water can coordinate to this compound, shifting the equilibrium between low-spin four-coordinate and high-spin six-coordinate complexes. This effect has been observed in chloroform solutions with trace amounts of water [].

Q7: Does the concentration of this compound in aqueous solution influence its structure?

A7: Yes, increasing the concentration of this compound in aqueous solution leads to an increased average number of Ni-Br contacts per nickel(II) ion, indicating the formation of more complex species [].

Q8: How is this compound employed in organic synthesis?

A8: this compound serves as a Lewis acid catalyst and finds applications in various organic reactions, including:* Cross-coupling reactions: Facilitates the formation of carbon-carbon bonds between different organic molecules [].* Homocoupling reactions: Promotes the coupling of two identical organic molecules in the presence of a reducing agent [].* Oxidations: In combination with benzoyl peroxide, it oxidizes secondary alcohols to ketones [, ]. It also selectively oxidizes primary alcohols to aldehydes when this compound is used as an alcohol template []. * Cleavage reactions: In conjunction with n-propyldiphenylphosphine, it cleaves carbon disulfide, forming novel complexes with unique ligands [].

Q9: How does the choice of halide in the Nickel(II) catalyst affect living radical polymerization?

A9: Using this compound with a bromide initiator (e.g., CCl3Br) in living radical polymerization of methyl methacrylate leads to controlled polymerization with narrow molecular weight distributions. In contrast, using Nickel(II) Chloride with a chloride initiator (e.g., CCl4) results in bimodal molecular weight distributions [].

Q10: What role does this compound play in ethylene polymerization?

A10: this compound complexes, when activated with co-catalysts like methylaluminoxane (MAO) or Et2AlCl, act as effective catalysts in ethylene polymerization [, , , ]. The steric and electronic properties of the ligands attached to the Nickel(II) center significantly influence catalyst activity, polymer molecular weight, and branching [, , , ].

Q11: Can this compound complexes be used to produce polyethylene waxes?

A11: Yes, specific this compound complexes with imino-cyclopenta[b]pyridine ligands have shown excellent activity in producing polyethylene waxes with low molecular weights and narrow molecular weight distributions [].

Q12: How does this compound contribute to the synthesis of wholly aromatic polyketones?

A12: this compound, in conjunction with bipyridyl, mediates the aromatic coupling polymerization of bis(chlorobenzoyl)dimethoxybiphenyls, yielding wholly aromatic polyketones with high molecular weights [].

Q13: Can this compound be used for asymmetric Michael addition reactions?

A13: Yes, chiral cyclohexyldiamine-based this compound complexes incorporated into periodic mesoporous organosilica (PMO) materials have demonstrated high catalytic activity and excellent enantioselectivity in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes [].

Q14: What is the role of this compound in aerobic oxidation reactions?

A14: When combined with 1,2,4-triazole-type ligands, this compound forms highly active catalytic systems for the aerobic oxidation of various substrates, including:* Benzyl alcohols to carbonyl compounds [].* Benzylic C-H oxidation [].* Oxidative cleavage of C-C triple bonds in alkynes to form carboxylic acids [].

Q15: Have computational methods been employed to study this compound complexes?

A15: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structures and magnetic properties of this compound complexes containing radical ligands, providing insights into spin-crossover phenomena [].

Q16: How does the electronic nature of ligands affect this compound catalyst activity?

A16: The electronic properties of ligands also play a crucial role:* Norbornene Polymerization: Electron-donating groups on the ligand backbone increase catalyst activity []. * Ethylene Polymerization: Introducing electron-withdrawing nitro groups on the aryl rings of 2-(arylimino)pyridine ligands influences the catalytic performance, leading to the formation of polyethylene with properties resembling linear-low density polyethylene (LLDPE) [].

Q17: Are there strategies to enhance the stability of this compound complexes?

A17: Yes, incorporating chiral cyclohexyldiamine-based this compound complexes within the framework of periodic mesoporous organosilica (PMO) materials enhances their stability and allows for easy recovery and reuse in catalytic reactions, such as asymmetric Michael additions [].

Q18: How stable is the Zinc/Nickel couple, a reagent prepared using this compound?

A18: The Zinc/Nickel couple, prepared from zinc dust and this compound, exhibits good stability in air [].

Q19: What precautions should be taken when handling this compound?

A19: Nickel(II) compounds are considered toxic and potential carcinogens []. It is crucial to handle them with care:* Always wear appropriate personal protective equipment, including gloves and eye protection.* Use a fume hood to prevent inhalation of dust or vapors.* Avoid contact with skin and eyes.* Store the compound properly in a well-ventilated area away from incompatible materials.* Dispose of waste materials according to local regulations.

Q20: How do macrocyclic ligands influence the stability of Nickel(II) complexes?

A20: The thermodynamic stabilities of six-coordinate Nickel(II) complexes containing macrocyclic ligands with O2N2 donor sets are influenced by ring size, with the 16-membered ring complex exhibiting the highest stability [].

Q21: What is the impact of alkylation on the coordination chemistry of Nickel(II) complexes with macrocyclic ligands?

A21: Alkylation of Nickel(II) complexes containing macrocyclic ligands derived from 1,5-bis(2-mercaptoethyl)-1,5-diazacyclooctane (BME-DACO) can lead to changes in coordination number and geometry. For example, reacting the four-coordinate complex (BME-DACO)Ni(II) with 1,3-dibromopropane results in another four-coordinate complex. In contrast, alkylation with bis(2-iodoethyl) ether yields a six-coordinate complex with a pentadentate macrocyclic ligand [].

Q22: Can this compound form complexes with unusual coordination geometries?

A22: Yes, this compound can form complexes with distorted coordination geometries. For example, the Nickel(II) complex bearing a tridentate hydrotris(3,5-diphenylpyrazolyl)borate ligand and a bidentate di-2-pyridylamine ligand exhibits a distorted square-pyramidal geometry [].

Q23: What is the role of hydrogen bonding in the crystal structures of this compound complexes?

A23: Hydrogen bonding plays a significant role in stabilizing the crystal structures of this compound complexes. For example, in the crystal structure of (di-2-pyridylamine-κ2 N,N′)[hydrotris(3,5-diphenylpyrazol-1-yl-κN 2)borato]this compound dichloromethane monosolvate, intermolecular N—H⋯Br and C—H⋯Br hydrogen bonds connect the Nickel(II) complex cations and bromide anions, forming chains along the crystallographic c axis [].

Q24: Are there examples of this compound complexes exhibiting interesting magnetic properties?

A24: Yes, this compound complexes with tert-butyl 5-phenyl-2-pyridyl nitroxide (phpyNO) have shown high-spin ground states and spin-crossover behavior, making them interesting for studying magnetic interactions and potential applications in molecular magnetism [].

Q25: Can this compound complexes be used to synthesize polymers with controlled architectures?

A25: Yes, this compound complexes can facilitate the synthesis of polymers with controlled architectures:* Living cationic ring-opening polymerization: this compound, combined with halobenzenes, catalyzes the living cationic ring-opening polymerization of cyclic phosphonites, enabling the preparation of linear and star-shaped phosphorus-containing telechelic polymers [].* Linear-hyperbranched multiblock polyethylene: A binary catalyst system comprising an α-diimine this compound complex and ansa-ethylenebis(1-η5-indenyl)zirconium dichloride, in the presence of a chain transfer agent (ZnEt2), produces a novel linear-hyperbranched multiblock polyethylene from ethylene monomer alone [].

Q26: What are some historical milestones in the development of this compound chemistry?

A26: * Early Studies: Early research focused on synthesizing and characterizing this compound and its simple complexes, investigating their spectroscopic properties and reactivity [, ].* Catalysis: The discovery of Nickel(II) complexes as efficient catalysts for various organic reactions, including olefin polymerization, cross-coupling, and oxidation reactions, marked a significant milestone [, , , , , , , , , , , ].* Controlled Polymerization: Development of this compound-based catalysts for controlled living polymerization, enabling the synthesis of polymers with well-defined architectures and functionalities, represents another crucial milestone [, , , ].* Materials Science: Incorporation of this compound complexes into advanced materials like periodic mesoporous organosilica (PMO) for enhanced catalytic performance and recyclability signifies a recent advancement [].

Q27: What are some cross-disciplinary applications of this compound research?

A27: Research on this compound spans multiple disciplines, including:* Synthetic Organic Chemistry: Development of novel synthetic methodologies using this compound as a catalyst or reagent [, , , , , ].* Polymer Chemistry: Design and synthesis of new polymers with tailored properties using this compound-based catalysts for controlled polymerization [, , , ].* Materials Science: Incorporation of this compound complexes into functional materials for catalysis, sensing, and other applications [].* Inorganic Chemistry: Synthesis and characterization of new this compound complexes with diverse ligands and exploration of their structural, spectroscopic, and magnetic properties [1, 4, 6, 8, 14-18, 20, 25-27, 31, 33].* Computational Chemistry: Application of computational methods to understand the electronic structure, reactivity, and properties of this compound complexes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。